Balsalazide disodium dihydrate
Overview
Description
Balsalazide disodium dihydrate is an anti-inflammatory drug used in the treatment of Inflammatory Bowel Disease . It is sold under the name “Colazal” in the US and “Colazide” in the UK . It is used to treat an inflammatory bowel disease called ulcerative colitis .
Synthesis Analysis
The synthesis of Balsalazide disodium involves a four-step reaction comprising N-acylation, hydrogenation reduction, diazotization and coupling, and salt formation . A novel, sensitive, stability-indicating gradient RP-LC method has been developed for quantitative analysis of balsalazide disodium and its related impurities both in the bulk drug and in pharmaceutical dosage forms .Molecular Structure Analysis
The molecular structure of Balsalazide disodium dihydrate is complex and involves cooperative hydrogen bond and π-π interaction . Efficient chromatographic separation was achieved on a C 18 stationary phase with a simple mobile-phase gradient prepared from methanol and phosphate buffer .Chemical Reactions Analysis
Balsalazide disodium is delivered intact to the colon where it is cleaved by bacterial azoreduction to release equimolar quantities of mesalamine .Physical And Chemical Properties Analysis
Balsalazide disodium dihydrate is a stable, odorless orange to yellow microcrystalline powder, freely soluble in water and isotonic saline, sparingly soluble in methanol and ethanol, and practically insoluble in all other organic solvents .Scientific Research Applications
Synthesis and Characterization
Balsalazide disodium, known as Colazide®, is a prodrug of mesalamine (5-aminosalicylic acid) with anti-inflammatory properties. Research in the synthesis and characterization of its metabolites and potential impurities has been carried out, identifying several impurities like des-β-alanine balsalazide and balsalazide β-alanine (Khan et al., 2010).
Potential in Cancer Therapy
Studies have explored balsalazide in cancer therapy, particularly its use in combination with other compounds like parthenolide. This combination has shown potential in inhibiting nuclear factor-κB (NF-κB) signaling and inducing apoptosis in colorectal cancer cell lines (Kim et al., 2015); (Kim et al., 2016).
Pharmacokinetic Modification
Research has been conducted on the modification of balsalazide's pharmacokinetics through controlled release matrix tablets. This approach aims to enhance drug release patterns and improve its therapeutic effectiveness (Vishnu, 2019).
Modulation of Immune Pathways
Balsalazide has been studied for its role in modulating immune pathways like IL-6/STAT3, potentially offering chemopreventive effects in colitis-associated carcinogenesis. This suggests its therapeutic benefits in treating inflammatory bowel disease (Do et al., 2016).
Selective Inhibition of Sirt5
A study on the structure-activity relationship of balsalazide revealed its ability to inhibit Sirt5, a member of the sirtuin family of proteins. This finding opens new avenues for the development of targeted therapies (Glas et al., 2020).
Adsorption by Non-carbon Adsorbents
The adsorption of balsalazide by unsaturated polyester resin (UPR) was investigated, demonstrating the potential of UPR in removing pharmaceutical compounds from wastewater streams. This highlights the environmental aspect of balsalazide's impact (Sikarwar & Jain, 2014).
Safety And Hazards
properties
IUPAC Name |
disodium;3-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]benzoyl]amino]propanoate;dihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6.2Na.2H2O/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23;;;;/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26);;;2*1H2/q;2*+1;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCNKOBSQURQOZ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O.O.O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3Na2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Colazal | |
CAS RN |
150399-21-6 | |
Record name | Balsalazide disodium [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150399216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BALSALAZIDE DISODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XL6BJI034 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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